molecular formula C139H224N38O32S B549566 Xenin CAS No. 144092-28-4

Xenin

Cat. No.: B549566
CAS No.: 144092-28-4
M. Wt: 2971.6 g/mol
InChI Key: IDHVLSACPFUBDY-QCDLPZBNSA-N
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Description

Xenin is a naturally occurring 25-amino acid peptide hormone that is co-secreted with glucose-dependent insulinotropic polypeptide (GIP) from enteroendocrine K-cells in the gastrointestinal tract in response to food intake . This product is a high-purity synthetic form of this compound-25 (≥95% purity) for life science research . This compound possesses multiple biological actions that make it a valuable tool for metabolic and endocrine research. A key area of investigation is its ability to potentiate the insulin-releasing effects of the incretin hormone GIP, suggesting significant potential for the development of novel diabetes therapies . Furthermore, this compound exhibits anorexigenic effects, suppressing food intake and delaying gastric emptying in various animal models, which highlights its role in energy balance and satiety . These effects are believed to be mediated through mechanisms that may involve the neurotensin receptor and activation of brainstem pathways . Additional research applications include the study of pancreatic exocrine and endocrine function, as well as the regulation of lipid metabolism, where this compound has been shown to increase the expression of lipolytic markers . Researchers can utilize this product to explore a wide range of physiological and pathophysiological processes. The insights gained may contribute to advancing knowledge in areas such as type 2 diabetes pharmacology, obesity treatment, and gastrointestinal motility disorders.

Properties

IUPAC Name

(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C139H224N38O32S/c1-15-79(10)111(132(203)169-103(137(208)209)64-77(6)7)173-126(197)101(67-85-69-152-89-41-23-22-40-87(85)89)167-130(201)107-49-34-59-176(107)135(206)96(47-33-58-151-139(147)148)163-117(188)91(43-25-29-54-141)159-129(200)106-48-35-60-177(106)136(207)102(68-86-70-149-74-154-86)168-124(195)100(66-84-38-20-17-21-39-84)166-128(199)105(73-179)171-122(193)97(62-75(2)3)156-108(182)71-153-116(187)90(42-24-28-53-140)160-131(202)110(78(8)9)172-120(191)94(46-32-57-150-138(145)146)157-114(185)80(11)155-127(198)104(72-178)170-119(190)93(45-27-31-56-143)162-133(204)112(81(12)180)174-121(192)95(50-51-109(183)184)158-123(194)99(65-83-36-18-16-19-37-83)165-118(189)92(44-26-30-55-142)161-134(205)113(82(13)181)175-125(196)98(63-76(4)5)164-115(186)88(144)52-61-210-14/h16-23,36-41,69-70,74-82,88,90-107,110-113,152,178-181H,15,24-35,42-68,71-73,140-144H2,1-14H3,(H,149,154)(H,153,187)(H,155,198)(H,156,182)(H,157,185)(H,158,194)(H,159,200)(H,160,202)(H,161,205)(H,162,204)(H,163,188)(H,164,186)(H,165,189)(H,166,199)(H,167,201)(H,168,195)(H,169,203)(H,170,190)(H,171,193)(H,172,191)(H,173,197)(H,174,192)(H,175,196)(H,183,184)(H,208,209)(H4,145,146,150)(H4,147,148,151)/t79-,80-,81+,82+,88-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,110-,111-,112-,113-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDHVLSACPFUBDY-QCDLPZBNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C3CCCN3C(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C4CCCN4C(=O)C(CC5=CN=CN5)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(CC(C)C)NC(=O)C(CCSC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CC5=CN=CN5)NC(=O)[C@H](CC6=CC=CC=C6)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC7=CC=CC=C7)NC(=O)[C@H](CCCCN)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCSC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C139H224N38O32S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70162609
Record name Xenin 25
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70162609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

2971.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144092-28-4
Record name Xenin 25
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144092284
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Xenin 25
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70162609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Resin Preparation and Amino Acid Loading

Rink amide or pre-loaded Wang resins are typically used, with swelling in N,N-dimethylformamide (DMF) preceding deprotection. The first amino acid (C-terminal residue) is anchored via its carboxyl group, ensuring directional synthesis.

Deprotection and Coupling Cycles

Fmoc removal is achieved using 20% piperidine in DMF, exposing the amine group for subsequent coupling. Activation reagents such as HBTU facilitate amide bond formation between incoming Fmoc-amino acids and the growing peptide chain. Kaiser tests (ninhydrin staining) monitor coupling efficiency, though proline residues require alternative validation methods.

Cleavage and Side-Chain Deprotection

Post-synthesis, the peptide-resin is treated with a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane) to liberate the peptide and remove side-chain protecting groups. Scavengers like thioanisole minimize side reactions during this step.

Preparation of Truncated this compound Analogues

Truncated this compound peptides retain bioactivity while offering improved stability and synthesis efficiency. Key analogues include:

PeptideSequenceBioactivity ProfileReference
This compound-8H-P-K-R-P-W-I-L-OHFull insulinotropic activity
This compound-6K-R-P-W-I-L-OHEnhanced GIP synergy in diabetic models
This compound-6-psiK-(CH₂NH)-R-P-W-I-L-OHResistance to enzymatic degradation

Enzymatic Truncation Strategies

Incubation of this compound-25 in mouse plasma yields metabolites like this compound-8 (residues 18–25) through C-terminal cleavage. These fragments retain insulinotropic effects, with this compound-8 demonstrating equivalent potency to the parent peptide.

Chemical Modification for Stability

Substituting lysine and arginine residues with glutamine in this compound-8 (yielding this compound-8-Gln) prevents proteolytic degradation while preserving glucoregulatory activity. Similarly, pseudopeptide bonds (e.g., reduced ψ-bond in this compound-6-psi) enhance metabolic stability.

Purification and Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with C18 columns remains the gold standard for purifying synthetic this compound. Gradient elution (0.1% TFA in acetonitrile/water) separates this compound from truncation byproducts, achieving >95% purity.

Mass Spectrometry (MS)

Electrospray ionization (ESI-MS) or matrix-assisted laser desorption/ionization (MALDI-TOF) confirms molecular weight and sequence integrity. For example, synthetic this compound-25 exhibits a mass-to-charge ratio (m/z) of 2,963.5 Da, matching theoretical values.

Circular Dichroism (CD) Spectroscopy

CD spectra of this compound-25 in aqueous solution reveal a disordered structure, while lipid interactions induce partial α-helix formation—a trait critical for receptor binding .

Chemical Reactions Analysis

Types of Reactions: Xenin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Xenin has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Structural Similarities :

  • Xenin shares a conserved C-terminal bioactive sequence (Leu-Thr) with neurotensin, a 13-amino acid peptide .
  • Both activate NTR1, but neurotensin also binds NTR2 and NTR3 .

Functional Differences :

  • Insulin Secretion : this compound potentiates GIP-induced insulin secretion, while neurotensin primarily regulates gastrointestinal motility and dopamine signaling .
  • Enzymatic Processing : this compound is cleaved by aspartic proteases (e.g., pepsin), whereas neurotensin is processed by prohormone convertases .
  • Therapeutic Potential: this compound fragments improve glycemic control in diabetic models, whereas neurotensin analogs are explored for schizophrenia and obesity .

Table 1: Structural and Functional Comparison of this compound and Neurotensin

Feature This compound Neurotensin
Length 25 amino acids 13 amino acids
Receptor NTR1 NTR1, NTR2, NTR3
Key Role Insulin secretion, satiety GI motility, dopamine signaling
Diabetes Relevance Enhances GIP activity Limited direct role
Protease Pepsin, cathepsin E/D Prohormone convertases
Reference

Xenopsin

Structural Similarities :

  • Xenopsin, an 8-amino acid peptide from Xenopus laevis, shares sequence homology with this compound’s C-terminal region .

Functional Differences :

  • Evolutionary Role: Xenopsin regulates amphibian skin secretions and gastrointestinal function, whereas this compound is involved in mammalian glucose homeostasis .

Glucose-Dependent Insulinotropic Polypeptide (GIP)

Functional Synergy :

  • Both are co-secreted by K-cells, but GIP is a primary incretin hormone, while this compound potentiates GIP’s insulinotropic effects .
  • Hybrid peptides like (DAla²)GIP/xenin-8-Gln show superior efficacy in reducing HbA1c and body weight in diabetic mice compared to individual peptides .

Table 2: this compound vs. GIP in Diabetes Therapy

Parameter This compound GIP
Insulin Secretion Modulates GIP activity Direct incretin effect
Appetite Regulation Suppresses food intake Limited effect
Receptor NTR1 GIP receptor
Hybrid Potential Enhances GIP efficacy Requires this compound for synergy
Reference

Cholecystokinin (CCK)

Shared Effects :

  • Both reduce food intake and delay gastric emptying .

Mechanistic Divergence :

  • Pathways: this compound’s anorexigenic effect is independent of melanocortin signaling, unlike CCK .
  • Species-Specific Roles : In goldfish, this compound and CCK have distinct tissue expression patterns, suggesting divergent regulatory pathways .

Table 3: Comparative Overview of this compound and Similar Peptides

Peptide Length Receptor Primary Role Diabetes Relevance Reference
This compound 25 NTR1 Insulin secretion, satiety High (therapy)
Neurotensin 13 NTR1/2/3 GI motility, dopamine signaling Low
Xenopsin 8 Not fully mapped Amphibian GI function None
GIP 42 GIPR Incretin hormone Moderate (hybrids)
CCK 33–58 CCKR Appetite, digestion Indirect

Biological Activity

Xenin is a 25-amino acid peptide hormone primarily secreted by enteroendocrine K-cells in the gastrointestinal tract. It plays a significant role in various physiological processes, particularly in glucose metabolism and appetite regulation. This article explores the biological activities of this compound, focusing on its insulinotropic effects, appetite suppression, and potential therapeutic applications in metabolic disorders such as type 2 diabetes.

Overview of this compound

This compound is co-secreted with the incretin hormone glucose-dependent insulinotropic polypeptide (GIP) in response to food intake. Its amino acid sequence is highly conserved across species, indicating its evolutionary significance and potential therapeutic relevance. The primary functions of this compound include:

  • Insulin Secretion : Enhances insulin release from pancreatic beta cells.
  • Appetite Regulation : Suppresses appetite and modulates gastrointestinal motility.
  • Glucose Homeostasis : Aids in maintaining blood glucose levels postprandially.

Insulinotropic Effects

Research has demonstrated that this compound and its C-terminal fragments, particularly this compound 18–25, exhibit significant insulinotropic properties. In vitro studies using BRIN-BD11 cells showed that these peptides could stimulate insulin secretion in a concentration-dependent manner.

Key Findings from Research Studies

  • In Vitro Studies :
    • This compound 18–25 significantly increased insulin secretion compared to control groups (p<0.05) when tested alongside glucose concentrations of 5.6 mM .
    • The efficacy of this compound 18–25 was comparable to that of the native this compound peptide, suggesting that the C-terminal fragment retains essential biological activity .
  • In Vivo Studies :
    • Administering this compound 18–25 at a dose of 25 nmol/kg body weight alongside glucose enhanced insulin secretion and moderated blood glucose levels more effectively than glucose alone .
    • In studies involving normal mice, neither this compound 18–25 nor its derivatives affected acute feeding behavior at higher doses (500 nmol/kg), indicating a specific action on insulin secretion rather than general appetite suppression .

Appetite Suppression

This compound's role in appetite regulation has been investigated through various animal models. The peptide appears to influence satiety signaling pathways, contributing to reduced food intake.

Case Study: Appetite Regulation

  • In a study where mice were injected with this compound 18–25, cumulative food intake was significantly lower compared to controls over an 18-hour fasting period. This suggests that this compound may serve as a potential therapeutic agent for obesity management by promoting satiety .

Potential Therapeutic Applications

Given its biological activities, this compound has garnered interest as a potential treatment for metabolic disorders, particularly type 2 diabetes and obesity.

Table: Summary of Biological Activities of this compound

Activity Mechanism Evidence
Insulin SecretionStimulates pancreatic beta cellsIn vitro studies with BRIN-BD11 cells
Appetite SuppressionModulates gastrointestinal motilityAnimal studies showing reduced food intake
Glucose RegulationEnhances postprandial glucose controlIn vivo studies demonstrating improved glycemia

Q & A

Q. What are the primary physiological roles of Xenin-25, and how can researchers design experiments to validate its appetite-suppressing effects?

this compound-25, a 25-amino acid gastrointestinal peptide, inhibits food intake in rodents via hypothalamic pathways independent of melanocortin signaling . To validate its effects, researchers can:

  • Use dose-response studies in fasting-induced hyperphagic wild-type mice via intracerebroventricular (ICV) or intraperitoneal (IP) administration.
  • Measure hypothalamic Fos expression (e.g., paraventricular and arcuate nuclei) to confirm neuronal activation post-Xenin treatment .
  • Employ melanocortin receptor antagonists (e.g., SHU9119) to rule out melanocortin pathway involvement .

Q. Which experimental models are suitable for studying this compound's glucose-regulatory properties?

Key models include:

  • BRIN-BD11 cells to assess insulin secretion under varying glucose concentrations .
  • Normoglycemic mice for acute glucose tolerance tests (e.g., co-administering this compound fragments with glucose to measure insulin release) .
  • High-fat-fed (HFF) mice to evaluate long-term effects on insulin sensitivity and glucose homeostasis .

Advanced Research Questions

Q. How do structural modifications in this compound-derived peptides (e.g., C-terminal fragments) influence their biological activity?

this compound-18-25 and this compound-18-25 Gln retain insulinotropic activity comparable to the full-length peptide in BRIN-BD11 cells, suggesting the C-terminal octapeptide is critical for function . Methodological approaches include:

  • Structure-activity relationship (SAR) studies using synthetic peptide analogs.
  • In vivo efficacy trials in diabetic models to compare glycemic control between fragments and full-length this compound .
  • Receptor binding assays to identify target receptors (e.g., cholinergic neurons or GIP pathways) .

Q. How can contradictory findings on this compound's long-term metabolic effects be resolved?

Discrepancies arise from differences in dosing regimens, animal models, and endpoints. For example:

  • Acute studies in normal mice show enhanced insulin secretion with this compound fragments , while chronic studies in HFF mice reveal no changes in body weight or energy intake but improved insulin sensitivity .
  • Resolution strategies :
  • Standardize dosing (e.g., 500 nmol/kg body weight for acute vs. twice-daily administration for chronic studies).
  • Use paired control groups (e.g., vehicle vs. peptide) and measure both short-term (glucose tolerance) and long-term (insulin sensitivity) outcomes .

Q. What methodologies can elucidate the interplay between this compound and other gut-derived hormones (e.g., GIP) in glucose homeostasis?

  • Co-infusion experiments : Administer this compound with GIP receptor antagonists to assess dependency on GIP signaling .
  • Gene knockout models : Use GIP receptor-null mice to isolate this compound-specific effects .
  • Transcriptomic profiling : Analyze hypothalamic or pancreatic tissue post-Xenin treatment to identify downstream gene networks .

Methodological Considerations

Q. How should researchers address variability in this compound-induced Fos activation across hypothalamic nuclei?

  • Quantitative immunohistochemistry : Standardize Fos-positive cell counting protocols across brain regions .
  • Time-course studies : Track Fos expression at multiple time points (e.g., 1–6 hours post-injection) to capture dynamic neuronal responses .

Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound on insulin secretion?

  • Nonlinear regression models (e.g., sigmoidal dose-response curves) to calculate EC50 values in cell-based assays .
  • Repeated-measures ANOVA for longitudinal in vivo studies to account for intra-subject variability .

Data Interpretation and Validation

Q. How can conflicting results on this compound's role in obesity models be reconciled?

  • Meta-analysis : Pool data from studies using similar protocols (e.g., HFF mice, 21-day treatment) to identify trends in insulin sensitivity .
  • Mechanistic studies : Investigate compensatory pathways (e.g., adipokine signaling) that may mask this compound's effects on body weight .

Q. What validation steps are critical when using this compound fragments in translational research?

  • Purity verification : Use HPLC and mass spectrometry to confirm peptide integrity .
  • Functional redundancy tests : Compare fragments with full-length this compound in parallel assays to confirm bioequivalence .

Ethical and Reproducibility Guidelines

Q. How can researchers ensure reproducibility in this compound studies?

  • Detailed protocols : Publish exact doses, administration routes, and animal husbandry conditions (e.g., diet composition) .
  • Open data sharing : Deposit raw data (e.g., insulin measurements, Fos counts) in public repositories .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.